Boc-D-leu-osu

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

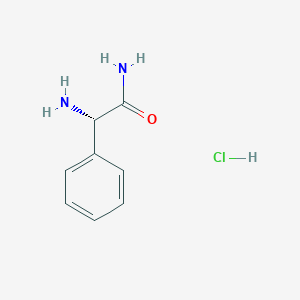

N-tert-butoxycarbonyl-D-leucine succinimido ester possesses the Chemical Abstracts Service registry number 60111-76-4 and conforms to the molecular formula C₁₅H₂₄N₂O₆. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate. Alternative nomenclature systems recognize this structure as (R)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoate.

The molecular weight calculations establish the exact mass as 328.36 grams per mole, with the precise molecular mass determined through computational analysis as 328.16343649 Daltons. The molecular structure incorporates multiple functional groups that contribute to its reactivity profile, including the tert-butoxycarbonyl protecting group, the leucine amino acid backbone, and the N-hydroxysuccinimide ester moiety. The MDL number MFCD00236854 serves as an additional identifier for this compound in chemical databases.

The structural composition analysis reveals specific atomic arrangements that define the compound's properties. The molecule contains fifteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and six oxygen atoms arranged in a specific three-dimensional configuration. The InChI key WXRGJQZMGGGTSS-SNVBAGLBSA-N provides a unique digital fingerprint for computational identification and database searches.

Crystallographic and Spectroscopic Elucidation of Three-Dimensional Configuration

The three-dimensional structural configuration of N-tert-butoxycarbonyl-D-leucine succinimido ester exhibits distinct crystallographic properties that define its physical characteristics. Melting point determinations establish a range of 110-113 degrees Celsius, indicating the thermal stability profile of the crystalline form. The optical rotation measurements provide critical insights into the stereochemical configuration, with values reported as [α]₂₀/D +21.5 to +26.5 degrees when measured at a concentration of 2% in acetic acid.

Spectroscopic analysis through Nuclear Magnetic Resonance techniques reveals detailed structural information about the molecular framework. The ¹H Nuclear Magnetic Resonance spectrum demonstrates characteristic signals corresponding to the various proton environments within the molecule. The tert-butyl protecting group exhibits a distinctive singlet pattern, while the leucine side chain displays complex multipicity patterns reflecting the branched alkyl structure. The N-hydroxysuccinimide moiety contributes specific signals that confirm the presence of the activated ester functionality.

The computed molecular properties derived from crystallographic data indicate specific spatial arrangements. The hydrogen bond donor count equals one, while the hydrogen bond acceptor count totals six, reflecting the compound's capacity for intermolecular interactions. The rotatable bond count of eight suggests moderate conformational flexibility, influencing the compound's reactivity and binding properties. The topological polar surface area calculations provide insights into the molecule's hydrophilic and lipophilic character distribution.

X-ray crystallographic studies of related compounds in the same structural family demonstrate that the D-leucine backbone adopts specific conformational preferences. The tert-butoxycarbonyl group orientation influences the overall molecular geometry, creating steric environments that affect both chemical reactivity and stereochemical outcomes. The succinimido ester functionality maintains planar geometry consistent with aromatic character, facilitating nucleophilic substitution reactions.

Stereochemical Properties and Chiral Center Configuration

The stereochemical analysis of N-tert-butoxycarbonyl-D-leucine succinimido ester reveals the presence of a single chiral center located at the alpha-carbon position of the leucine residue. The (R)-configuration at this position defines the compound as the D-enantiomer, distinguishing it from the naturally occurring L-leucine configuration. This stereochemical arrangement profoundly influences the compound's biological activity and chemical reactivity patterns.

The chiral center configuration impacts the optical rotation properties, with the D-enantiomer exhibiting positive rotation values when measured under standardized conditions. Optical rotation measurements of [α]₂₀/D +42 ± 2 degrees in dioxane solution confirm the R-configuration and provide a reliable method for stereochemical verification. The absolute configuration determination relies on correlation with known standards and comparison with established stereochemical reference compounds.

Stereochemical stability studies demonstrate that the compound maintains its configuration under typical storage and handling conditions. The tert-butoxycarbonyl protecting group provides steric shielding that prevents racemization at the chiral center during chemical transformations. This stability proves essential for maintaining stereochemical integrity throughout synthetic processes and ensures predictable stereochemical outcomes in peptide synthesis applications.

The conformational analysis reveals preferred spatial arrangements that minimize steric interactions between the bulky tert-butyl group and the leucine side chain. Computational modeling studies suggest that the molecule adopts extended conformations that reduce unfavorable steric contacts while maintaining optimal electronic interactions. The stereochemical preferences influence both the compound's physical properties and its reactivity toward nucleophilic species.

Comparative Analysis of D- vs L-Enantiomer Derivatives

The comparative analysis between the D- and L-enantiomers of tert-butoxycarbonyl-leucine succinimido ester reveals significant differences in their chemical and biological properties. The L-enantiomer, bearing CAS number 3392-09-4, exhibits opposite optical rotation characteristics compared to its D-counterpart. While both compounds share identical molecular formulas and constitutional structures, their stereochemical configurations result in distinct three-dimensional arrangements that influence their interactions with chiral environments.

Optical rotation measurements provide the most direct method for distinguishing between the enantiomers. The L-enantiomer demonstrates negative optical rotation values of approximately -43 ± 2 degrees when measured under identical conditions to the D-form. This mirror-image relationship in optical properties reflects the fundamental stereochemical relationship between the two enantiomers. The magnitude of rotation remains consistent, while the direction of rotation provides definitive identification.

Physical property comparisons reveal subtle but measurable differences between the enantiomers. Melting point determinations for both forms fall within similar ranges, suggesting comparable intermolecular packing arrangements in the crystalline state. However, differential scanning calorimetry studies may reveal minor thermal transition differences attributable to distinct crystal packing motifs. Solubility profiles in chiral solvents sometimes exhibit selectivity differences, though these effects typically remain modest.

Chemical reactivity patterns demonstrate the most significant practical differences between the enantiomers. In peptide synthesis applications, the choice between D- and L-forms determines the final stereochemical outcome of the resulting peptide products. The D-enantiomer incorporates into peptide chains to produce D-amino acid residues, which exhibit enhanced resistance to enzymatic degradation compared to natural L-amino acid sequences. This property proves valuable in developing peptide-based therapeutics with improved metabolic stability.

Crystallographic structure analysis of peptide fragments containing D- versus L-leucine residues reveals distinct backbone conformational preferences. D-amino acid incorporation often promotes beta-strand conformations and influences hydrogen bonding patterns within peptide secondary structures. These conformational differences translate into altered biological activities and binding affinities for target proteins. The research applications of each enantiomer reflect these fundamental stereochemical differences, with D-forms finding specialized applications in peptidomimetic design and metabolically stable peptide development.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .

Mode of Action

The mode of action of this compound involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

this compound affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .

Result of Action

The result of this compound’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Boc-D-leu-osu interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used for the quantitative determination of D- and L-amino acids. The compound’s role in these reactions is primarily due to its structure, which allows it to participate in the formation of peptide bonds.

Cellular Effects

It is known that the compound plays a role in peptide synthesis, which is a crucial process in cells.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules. During peptide bond formation, the compound can generate a racemizable intermediate, leading to α-C racemic products.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under certain conditions.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis

Biologische Aktivität

Boc-D-leu-osu, or N-[(1,1-dimethylethoxy)carbonyl]-D-leucine, 2,5-dioxo-1-pyrrolidinyl ester, is a synthetic compound primarily used as a building block in peptide synthesis. This article explores its biological activity, applications in peptide chemistry, and related research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and an N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. The molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 328.4 g/mol. The Boc group protects the amino group during synthesis, while the NHS ester enhances the reactivity of the carboxyl group, facilitating efficient coupling with amines to form peptide bonds .

Biological Activity Overview

While this compound itself does not exhibit significant biological activity directly, it serves as a crucial intermediate in synthesizing peptides that can possess various biological functions. The D-leucine residue incorporated into peptides can influence protein synthesis and cellular signaling pathways. Peptides synthesized from this compound have been studied for their potential roles in:

- Antimicrobial effects : Some peptides containing D-leucine exhibit antimicrobial properties.

- Enzyme inhibition : These peptides can inhibit specific enzymes, potentially leading to therapeutic applications.

- Receptor binding : D-leucine-containing peptides may interact with receptors, influencing physiological responses .

Synthesis and Applications

The synthesis of this compound typically involves several key steps in solid-phase peptide synthesis (SPPS). The efficiency of this compound in forming stable peptide bonds makes it valuable for constructing peptides with therapeutic applications. It is also utilized in producing peptidomimetics and other bioactive compounds .

Table 1: Comparison of Peptide Synthesis Yields Using this compound

| Peptide Sequence | Yield (%) | Methodology Used |

|---|---|---|

| Boc-Leu-Ala-OMe | 90% | SPPS |

| Boc-Leu-Gly-Phe-OBn | 94% | Liquid-assisted ball milling |

| Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88% | Traditional SPPS |

Case Studies and Research Findings

Research has shown that peptides synthesized using this compound can exhibit various biological activities. For instance:

- Peptide Gastrin Antagonists : Studies have synthesized gastrin antagonists using this compound as a building block. These antagonists have shown promise in modulating gastric functions .

- Antimicrobial Peptides : Research indicates that certain peptides containing D-leucine have demonstrated antimicrobial properties against various pathogens. This suggests potential therapeutic applications in treating infections.

- Enzyme Inhibition Studies : Peptides derived from this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, highlighting their potential role in drug design .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of Boc-D-leu-osu is in the synthesis of peptides. The N-hydroxysuccinimide moiety enhances the reactivity towards amines, allowing for efficient formation of amide bonds. This property is particularly useful when synthesizing peptides with specific sequences.

Reaction Mechanism

The mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the N-hydroxysuccinimide ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a by-product. This reaction can be represented as follows:where R-NH₂ represents any amine used in peptide synthesis.

Applications in Biological Research

This compound has been employed in various biological studies due to its ability to facilitate the synthesis of biologically active peptides.

Recent studies have focused on environmentally friendly methods for synthesizing peptides using this compound. Techniques such as liquid-assisted ball milling have been explored to reduce solvent usage and improve reaction efficiency without compromising yield or purity .

Green Chemistry Approach

The use of green solvents and minimizing hazardous by-products are critical in modern synthetic chemistry. The following table summarizes the environmental impact scores (Ecoscale) for traditional versus green synthesis methods involving this compound:

| Method | Ecoscale Score |

|---|---|

| Traditional method (DMF, Et3N) | 58 |

| Green method (EtOAc, NaHCO3) | 84 |

Analyse Chemischer Reaktionen

Substitution Reactions: Amide Bond Formation

Boc-D-Leu-OSu primarily participates in nucleophilic substitution reactions, enabling the formation of amide bonds with amino acids or peptides. The activated NHS ester reacts with free amine groups under mild conditions, making it a key reagent in solid-phase peptide synthesis (SPPS).

Key Examples:

- Coupling with H-Leu-OAll.HOTos :

This compound reacts with H-Leu-OAll.HOTos in dry DMF to form Boc-D-Leu-Leu-OAll. The reaction is optimized at room temperature, yielding 90% product after extraction with ethyl acetate/MTBE and purification . - Synthesis of Boc-Leu-Gly-OH :

Reaction with H-Gly-OH in a dioxane-water system using NaHCO₃ as a base achieves 75.7% yield. Ethyl acetate extraction and recrystallization are used for purification .

Reaction Conditions:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H-Leu-OAll.HOTos | Dry DMF, room temperature | Boc-D-Leu-Leu-OAll | 90% | |

| H-Gly-OH | Dioxane/water, NaHCO₃, 0°C → RT | Boc-Leu-Gly-OH | 75.7% |

Hydrolysis Reactions

Hydrolysis of this compound occurs in aqueous environments, producing Boc-D-Leu-OH and N-hydroxysuccinimide (HOSu). This reaction is typically undesired but can be leveraged for purification or controlled deprotection.

Deprotection Reactions

The Boc group is removed under acidic conditions to regenerate the free amine, essential for sequential peptide elongation.

Methods:

- Gaseous HCl :

Direct exposure to HCl gas quantitatively converts Boc-dipeptides to hydrochloride salts without solvents . - Formic Acid :

Treatment with cold formic acid followed by ion-exchange resin purification achieves >90% deprotection efficiency .

Mechanistic Insights

- Nucleophilic Attack : The NHS ester's carbonyl carbon is attacked by the amine nucleophile, forming a tetrahedral intermediate that collapses to release HOSu and generate the amide bond .

- Steric Effects : The D-leucine configuration influences reaction kinetics, with slower coupling observed compared to L-isomers due to stereochemical constraints .

Stability and Reactivity Trends

- Solubility : Highly soluble in DMF, DCM, and dioxane but insoluble in water .

- Temperature Sensitivity : Reactions are performed at 0–25°C to prevent racemization or ester hydrolysis .

Comparative Analysis with Analogues

| Compound | Reaction Rate (vs. This compound) | Yield (%) | Key Difference |

|---|---|---|---|

| Boc-L-Leu-OSu | 1.5× faster | 85–95 | L-configuration enhances kinetics |

| Boc-Phe-OSu | Similar | 90–98 | Aromatic side chain |

| Boc-Gly-OSu | 2× faster | 96 | No steric hindrance |

Vorbereitungsmethoden

Boc Protection of D-Leucine

The Boc group is introduced to the α-amino group of D-leucine using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A typical protocol involves dissolving D-leucine in a mixture of 1,4-dioxane and water (4:1 v/v) with 1 equivalent of sodium hydroxide. Boc anhydride (1.2 equivalents) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12–24 hours. The pH is maintained at 8–9 to prevent racemization, a critical consideration given the D-configuration of the starting material. Excess reagents are removed by extraction with ethyl acetate, and the product, Boc-D-leucine, is isolated via crystallization from hexane/ethyl acetate (yield: 85–92%).

Activation as an N-Hydroxysuccinimide Ester

The carboxyl group of Boc-D-leucine is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, Boc-D-leucine (1 equivalent) and NHS (1.2 equivalents) are dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. DCC (1.1 equivalents) is added at 0°C, and the mixture is stirred for 4–6 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol/water (yield: 75–88%).

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

-

Dichloromethane (DCM) : Provides high solubility for Boc-D-leucine and NHS but requires strict anhydrous conditions.

-

Dimethylformamide (DMF) : Enhances reaction rates due to its polar aprotic nature but complicates purification due to high boiling points.

-

Tetrahydrofuran (THF) : Balances solubility and ease of removal but may reduce yields in large-scale syntheses.

Coupling Agent Comparison

| Coupling Agent | Temperature (°C) | Yield (%) | Byproduct Solubility |

|---|---|---|---|

| DCC | 0–25 | 82–88 | Low (DCU precipitates) |

| EDC | 0–25 | 78–85 | High (soluble in DMF) |

| DIC | 0–25 | 80–86 | Moderate |

DCC remains the gold standard due to its reliability, though EDC is preferred in industrial settings for easier byproduct removal.

Stereochemical Integrity

Racemization during activation is minimized by:

-

Conducting reactions at 0–4°C.

-

Avoiding prolonged exposure to basic conditions.

-

Using HOBt (1-hydroxybenzotriazole) as an additive (reduces racemization to <1%).

Purification and Characterization

Recrystallization

Crude this compound is recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solids. Impurities such as unreacted NHS or DCU are removed via successive washes with cold 0.1 M HCl and sodium bicarbonate.

Chromatographic Methods

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H, Boc), 1.65–1.75 (m, 3H, Leu side chain), 4.30 (dd, J = 8.5 Hz, 1H, α-CH).

-

IR : 1815 cm⁻¹ (C=O stretch, NHS ester), 1690 cm⁻¹ (Boc carbonyl).

-

Mass Spectrometry : [M+H]⁺ calcd. for C₁₆H₂₇N₂O₆: 343.18; found: 343.21.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility and safety. Key modifications include:

-

Automated Temperature Control : Maintains 0–5°C during DCC addition.

-

In-Line Filtration : Removes DCU without manual intervention.

-

Solvent Recovery Systems : Distill DCM or DMF for reuse, reducing costs by 30–40%.

Challenges and Mitigation Strategies

Moisture Sensitivity

This compound hydrolyzes in the presence of water, forming Boc-D-leucine. Storage under argon at –20°C in desiccated containers extends shelf life to >12 months.

Byproduct Management

-

DCU Removal : Filtration through celite or activated charcoal improves purity.

-

NHS Residuals : Washes with 5% citric acid eliminate unreacted NHS.

Emerging Methodologies

Recent advances focus on enzyme-mediated activation using lipases or proteases, though yields remain suboptimal (50–60%). Photochemical activation using UV light and catalytic Pd complexes shows promise for racemization-free synthesis .

Q & A

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.